MHY 553 PPARα Selectivity vs. PPARβ and PPARγ in HepG2 Reporter Assays
MHY 553 selectively activates PPARα in HepG2 cells in a reporter assay at a concentration of 1 µM, while showing no activation of PPARβ or PPARγ even at a 10-fold higher concentration of 10 µM [1]. In contrast, the pan-PPAR agonist MHY2013 activated all three PPAR subtypes in the same assay system [2]. This selectivity profile is a quantifiable differentiation point from non-selective or dual PPAR agonists.
| Evidence Dimension | PPAR subtype activation |
|---|---|
| Target Compound Data | PPARα activation at 1 µM; no PPARβ or PPARγ activation at 10 µM |
| Comparator Or Baseline | MHY2013 (pan-PPAR agonist): activates PPARα, PPARβ, and PPARγ in HepG2 cells |
| Quantified Difference | MHY 553 exhibits >10-fold selectivity window for PPARα over PPARβ/γ; MHY2013 is non-selective. |
| Conditions | HepG2 cell reporter assay |
Why This Matters
Selective PPARα activation enables researchers to isolate PPARα-specific effects from those of PPARβ/δ or PPARγ, which is critical for mechanistic studies in hepatic steatosis and aging.
- [1] Kim SM, Lee B, An HJ, et al. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging. Oncotarget. 2017;8(28):46273-46285. View Source
- [2] An HJ, et al. A PPAR Pan Agonist, MHY2013 Alleviates Age-Related Hepatic Lipid Accumulation by Promoting Fatty Acid Oxidation and Suppressing Inflammation. Biol Pharm Bull. 2018;41(9):1466-1472. View Source
